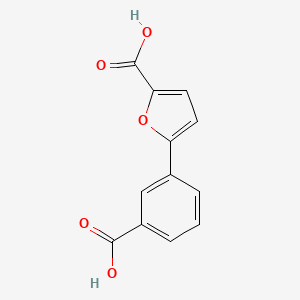

5-(3-Carboxyphenyl)furan-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

874999-57-2 |

|---|---|

Molecular Formula |

C12H8O5 |

Molecular Weight |

232.19 g/mol |

IUPAC Name |

5-(3-carboxyphenyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C12H8O5/c13-11(14)8-3-1-2-7(6-8)9-4-5-10(17-9)12(15)16/h1-6H,(H,13,14)(H,15,16) |

InChI Key |

IBQCYMBXLOYXCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Carboxyphenyl Furan 2 Carboxylic Acid and Analogues

Strategies for Furan (B31954) Ring Functionalization

Functionalizing the furan core is a critical first step in the synthesis of the target molecule. Various methods can be employed to introduce substituents at specific positions on the heterocyclic ring.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates with an organolithium reagent, typically n-butyllithium or s-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a desired functional group. organic-chemistry.org

The DMG, which contains a heteroatom, acts as a Lewis base, coordinating with the Lewis acidic lithium and positioning the alkyl base for regioselective proton abstraction. wikipedia.org For π-excessive heterocycles like furan, lithiation is strongly favored at the C-2 position (alpha to the oxygen atom) due to the inherent acidity of this proton. uwindsor.ca This inherent preference can be so strong that it overrides the influence of directing groups at other positions on the ring. uwindsor.ca However, by placing a suitable DMG on the furan ring, chemists can direct metalation to other specific sites, enabling the synthesis of complex, polysubstituted furan derivatives.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon bonds in modern organic synthesis. mdpi.com Reactions such as the Suzuki-Miyaura coupling are particularly effective for creating aryl-furan linkages, which form the backbone of 5-(3-Carboxyphenyl)furan-2-carboxylic acid. mdpi.comboisestate.edu These methods are favored for their high tolerance of various functional groups and often proceed under relatively mild conditions. boisestate.edu

The Suzuki-Miyaura coupling is the most frequently utilized reaction for constructing C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl-aryl structures. rsc.org The reaction typically involves the coupling of an organoboron species, such as a boronic acid or boronate ester, with an organohalide in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of the target molecule, two primary pathways can be envisioned:

Coupling of a 5-halofuran-2-carboxylic acid derivative with a 3-carboxyphenylboronic acid derivative.

Coupling of a 3-halobenzoic acid derivative with a furan-2,5-diboronic acid derivative or a 5-boronic acid-furan-2-carboxylic acid derivative.

A significant challenge in these couplings can be the instability of certain reagents, such as 2-furanboronic acid, which can undergo rapid decomposition (deboronation) under basic reaction conditions. acs.orgacs.org To overcome this, specialized precatalysts and reaction conditions have been developed that allow the coupling to proceed efficiently at lower temperatures, preserving the integrity of the sensitive boronic acid. acs.org

| Ligand | Typical Catalyst System | Substrates | Key Finding/Advantage |

|---|---|---|---|

| SPhos | Pd(OAc)₂ or SPhos precatalyst | Aryl chlorides/bromides with 2-furanboronic acids | Confers high activity, allowing reactions at room temperature or 40°C, which is crucial for unstable boronic acids. acs.org |

| XantPhos | PdCl₂ | 2-Bromobenzo[b]furans with alkenylaluminums | Highly efficient for coupling, demonstrating the utility of wide bite-angle ligands in furan functionalization. nih.gov |

| XPhos | Pd(OAc)₂ or XPhos precatalysts | Aryl bromides with thienylboronic acids (analogous to furans) | Provides excellent catalytic activity, and various precatalyst forms are available to improve transformations. ntnu.no |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride with heteroaryl boronic acids/esters | Effective catalyst for coupling heteroaryl substrates under mild conditions. cdnsciencepub.com |

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful optimization of several parameters, including the choice of ligand, solvent, base, and temperature.

Ligand Systems: The phosphine ligand bound to the palladium center is crucial for the efficiency of the catalytic cycle. Monodentate biarylphosphine ligands such as SPhos and XPhos are highly effective for coupling challenging substrates, including heteroaryl compounds. acs.orgntnu.no These bulky and electron-rich ligands promote the key steps of oxidative addition and reductive elimination, leading to higher yields and faster reaction times, even at low temperatures. acs.org

Solvents and Bases: The solvent system plays a critical role in solubilizing the reactants and influencing the reaction rate. Aqueous solvent systems, such as mixtures of water with DMF, n-butanol, or dioxane, are common. boisestate.eduacs.orgmdpi.com An aqueous n-butanol system has been shown to be particularly effective for coupling furanboronic acids, as it can suppress the undesired formation of ether byproducts. acs.org The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) being widely used. boisestate.eduacs.orgmdpi.comorgsyn.org K₃PO₄ is often employed in reactions with sensitive substrates or when milder conditions are required. mdpi.comorgsyn.org

Temperature Control: While Suzuki couplings have traditionally been performed at elevated temperatures, the development of highly active catalyst systems has enabled many transformations to be carried out at or near room temperature. acs.org Lowering the reaction temperature is particularly important when using unstable substrates like 2-furanboronic acid to prevent its decomposition. acs.org

| Solvent System | Base | Catalyst/Ligand | Temperature | Outcome |

|---|---|---|---|---|

| 1:1 Water/DMF | Sodium Carbonate | Palladium Acetate | Not specified | Favorable conditions found for the first step in a one-pot coupling of di-brominated furans. boisestate.edu |

| Aqueous n-Butanol | Potassium Carbonate | Na₂PdCl₄ / Ligand | 100 °C | Near quantitative yields for coupling aryl chlorides with furanboronic acids; suppresses ether formation. acs.org |

| 1,4-Dioxane/Water | Potassium Phosphate (K₃PO₄) | XPhos-based precatalyst | 60 °C | Excellent yields (91-99%) for coupling various heteroaryl chlorides under milder conditions. nih.gov |

| tert-Amyl Alcohol | Potassium Phosphate (K₃PO₄) | NiCl₂(PCy₃)₂ | 120 °C | Demonstrates an alternative nickel-catalyzed system for coupling a furan boronic acid. orgsyn.org |

| 1,4-Dioxane | Potassium Phosphate (K₃PO₄) | Pd(PPh₃)₄ | 70-80 °C | Good yields obtained in the arylation of a dichloropyrimidine. mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions

Carboxylic Acid Group Introduction and Manipulation

The final stage in the synthesis of this compound involves ensuring the presence of the two carboxylic acid groups. Often during the cross-coupling steps, these acidic functional groups are protected as esters to prevent unwanted side reactions and improve solubility. The final step is therefore the deprotection of these ester groups.

Ester hydrolysis is a fundamental transformation used to convert an ester into its corresponding carboxylic acid and alcohol. ucalgary.ca This can be achieved under either acidic or basic conditions.

Basic Hydrolysis (Saponification): This is the most common method and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). ucalgary.cacommonorganicchemistry.com The reaction is effectively irreversible because the final step is an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid, driving the equilibrium forward. ucalgary.ca The reaction is typically run in a mixed solvent system, such as water/methanol (B129727) or water/THF, to ensure the solubility of the ester substrate. commonorganicchemistry.com A final acidification step is required to protonate the carboxylate salt and isolate the free carboxylic acid.

Acidic Hydrolysis: This method employs a strong acid catalyst, like sulfuric acid (H₂SO₄), in the presence of excess water. ucalgary.ca The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by water. ucalgary.ca Unlike saponification, acidic hydrolysis is a reversible equilibrium. commonorganicchemistry.commasterorganicchemistry.com To drive the reaction to completion, a large excess of water is used, in accordance with Le Châtelier's principle. masterorganicchemistry.com

| Method | Reagents | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Basic Hydrolysis (Saponification) | NaOH, KOH, or LiOH | Water/Methanol, Water/Ethanol, Water/THF | Irreversible reaction; requires a final acidic workup to obtain the carboxylic acid. ucalgary.ca |

| Acidic Hydrolysis | H₂SO₄ or HCl with excess H₂O | Aqueous solution, sometimes with a co-solvent | Reversible equilibrium process; driven to completion by using a large excess of water. commonorganicchemistry.commasterorganicchemistry.com |

Selective Carboxylation Strategies

Selective carboxylation is a critical technique for introducing carboxyl groups at specific positions on an aromatic ring. In the context of furan derivatives, significant research has focused on the direct C-H carboxylation of the furan ring, a method that offers an atom-economical route to dicarboxylic acids.

One prominent strategy involves the deprotonation of a C-H bond using a strong base, followed by quenching with carbon dioxide as the electrophile. arkat-usa.org For example, furan-2-carboxylic acid can be converted into furan-2,5-dicarboxylic acid (FDCA) through the generation of a dianion. arkat-usa.orgresearchgate.net This reaction is typically performed at low temperatures (-78 °C) in a solvent like tetrahydrofuran (THF) using a strong base such as lithium diisopropylamide (LDA). arkat-usa.orgresearchgate.net The highly reactive organolithium intermediate regioselectively attacks carbon dioxide upon its introduction, leading to the formation of the dicarboxylate, which is then protonated during acidic workup. arkat-usa.org This method has been shown to produce FDCA in good yields, around 73%. arkat-usa.org

Another important approach is carbonate-promoted C–H carboxylation. This method avoids the use of strong organometallic bases and instead utilizes alkali carbonate salts. stanford.edursc.org In this process, a salt of 2-furoic acid (furoate) is heated with an alkali carbonate (e.g., Cs₂CO₃ or K₂CO₃/Cs₂CO₃ blends) under a CO₂ atmosphere. rsc.org This reaction proceeds without a solvent or catalyst and can be performed on a large scale. stanford.edursc.org The process is effective for converting 2-furoic acid into FDCA, which is a valuable biomass-derived monomer for polymer synthesis. rsc.org Research has demonstrated that this carboxylation can be scaled up to the mole-scale using a fixed-bed flow reactor, achieving an isolated yield of 89%. stanford.edursc.org

Electrochemical methods also present a modern alternative for selective carboxylation. By using a halogenated furan derivative, such as a brominated furfural (B47365), electrochemical reduction in a CO₂ environment can lead to the substitution of the bromine atom with a carboxyl group. acs.org This technique allows for selective functionalization under mild conditions. acs.org

Table 1: Comparison of Selective Carboxylation Methods for Furan-2-carboxylic Acid

| Method | Reagents/Conditions | Key Features | Reported Yield | Reference |

|---|

| Organometallic Deprotonation | 1. LDA, THF, -78 °C 2. CO₂ 3. Acidic workup | Regioselective; requires cryogenic temperatures and strong base. | ~73% | arkat-usa.org | | Carbonate-Promoted C-H Carboxylation | Alkali furoate, alkali carbonate (e.g., K₂CO₃/Cs₂CO₃), heat, CO₂ atmosphere | Scalable, solvent-free; requires high temperatures. | 89% | rsc.org | | Electrochemical Carboxylation | Brominated furan derivative, CO₂ environment, electrochemical cell | Mild conditions; avoids strong bases and high temperatures. | - | acs.org |

Multi-Step Synthesis Pathways for Precursors and Analogues

The construction of complex molecules like this compound is rarely achieved in a single step. Instead, chemists rely on robust multi-step pathways that involve the synthesis of key intermediates or precursors, which are then combined. A common and powerful approach is the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategy requires the synthesis of two specific precursors: a substituted furan moiety and a substituted phenyl moiety.

Synthesis of Substituted Furan-2-Carboxylates

The synthesis of 5-aryl-furan-2-carboxylic acids and their precursors, such as 5-aryl-furan-2-carboxaldehydes, is a foundational step. A well-established method for forming the C-C bond between the furan and phenyl rings is the Meerwein arylation reaction. nih.govpensoft.net This reaction involves the coupling of an aromatic diazonium salt with an activated alkene, such as the double bond within a furan ring. pensoft.net For instance, 5-(2-bromophenyl)furan-2-carboxaldehyde was prepared from 2-bromoaniline and furan-2-carboxaldehyde via a diazonium salt intermediate, catalyzed by copper(II) chloride. nih.gov

The resulting 5-arylfuran-2-carboxaldehydes can then be oxidized to the corresponding carboxylic acids. Various oxidizing agents can be employed for this transformation. A newer method reports the use of ceric ammonium (B1175870) nitrate (CAN) for the synthesis of 5-(substituted-phenyl)-furan-2-carboxylic acids. researchgate.net Alternatively, the direct synthesis of 5-arylfuran-2-carboxylic acids can be achieved by using furan-2-carboxylic acid instead of furfural in the Meerwein reaction. pensoft.net

Another approach involves a one-pot synthesis method where furfural is first oxidized to furoic acid using a catalyst like cuprous chloride and an oxidant such as tert-butyl hydrogen peroxide. mdpi.com Without isolation, an aryl halide can be added to perform a subsequent coupling reaction to yield the desired 5-aryl-furan-2-carboxylate ester. mdpi.com

Synthesis of Substituted Phenyl Boronic Acids or Halide Precursors

The complementary precursor required for a Suzuki coupling is typically a phenyl boronic acid or a phenyl halide. 3-Carboxyphenylboronic acid is a particularly valuable reagent for introducing the 3-carboxyphenyl moiety. chemicalbook.comnbinno.com

A documented synthesis of 3-carboxyphenylboronic acid starts from 3-cyanophenylboronic acid. chemicalbook.comchemicalbook.com The cyano group is hydrolyzed to a carboxylic acid under basic conditions. The procedure involves heating 3-cyanophenylboronic acid with potassium hydroxide in ethylene glycol at high temperatures (175 °C). chemicalbook.com After the reaction is complete, the mixture is cooled, diluted with water, and acidified with hydrochloric acid to a pH of 2-3. chemicalbook.comchemicalbook.com This causes the 3-carboxyphenylboronic acid to precipitate as colorless crystals, which can be isolated by filtration. chemicalbook.com This method has been reported to provide a high yield of 89%. chemicalbook.com

Table 2: Synthesis of 3-Carboxyphenylboronic Acid

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|

Alternatively, aryl halides serve as common precursors in various cross-coupling reactions. The synthesis of these compounds often involves standard aromatic substitution reactions, such as the Sandmeyer reaction to introduce a halogen from a diazonium salt, or direct halogenation of a substituted benzene (B151609) ring.

Purification and Isolation Methodologies in Academic Synthesis

The purification and isolation of the final product and key intermediates are crucial for obtaining materials of high purity for characterization and further use. A variety of standard laboratory techniques are employed for furan-based carboxylic acids and their precursors.

Crystallization/Recrystallization: This is one of the most common methods for purifying solid organic compounds. Crude furan-2-carboxylic acid, for instance, can be purified by recrystallization from boiling water, often with the addition of decolorizing carbon (Norite) to remove colored impurities. orgsyn.org The choice of solvent is critical and depends on the solubility of the compound at different temperatures. For some derivatives, recrystallization from organic solvents like ethanol or carbon tetrachloride is effective. researchgate.netorgsyn.org

Acid-Base Extraction: The acidic nature of the carboxyl groups allows for purification via acid-base extraction. The carboxylic acid can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt, leaving non-acidic impurities behind in an organic layer. The aqueous layer is then separated and re-acidified, causing the pure carboxylic acid to precipitate, after which it can be collected by filtration. chemicalbook.comchemicalbook.com

Chromatography: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. It is particularly useful for purifying reaction intermediates that may be liquids or solids that are difficult to crystallize. For furan derivatives, silica gel is a common stationary phase, with mixtures of solvents like hexane and ethyl acetate used as the mobile phase. nih.gov

Distillation: For volatile or thermally stable liquid precursors, such as esters of furan carboxylates, high vacuum distillation can be an effective purification method. google.com This technique separates compounds based on differences in their boiling points under reduced pressure, which allows for distillation at lower temperatures, thereby preventing thermal decomposition of sensitive compounds. google.com

Adsorption: Purification can also be achieved by adsorbing the furan derivative from a crude reaction mixture onto activated carbon. googleapis.com The desired compound is then selectively desorbed using an appropriate solvent, such as ethanol or acetone. googleapis.com This method is beneficial as it can be carried out at low temperatures, minimizing product degradation. googleapis.com

Chemical Transformations and Derivatization of 5 3 Carboxyphenyl Furan 2 Carboxylic Acid

Esterification Reactions for Ester Derivatives

Esterification of 5-(3-Carboxyphenyl)furan-2-carboxylic acid can yield mono- or di-ester derivatives, which are often more soluble in organic solvents than the parent diacid. researchgate.net Standard acid-catalyzed esterification (Fischer esterification) with an excess of alcohol typically leads to the formation of the corresponding diester.

More advanced methods are required for the synthesis of specific monoesters, such as 5-(Methoxycarbonyl)furan-2-carboxylic acid, a related monoester of furan-2,5-dicarboxylic acid (FDCA). bldpharm.comgoogle.com The synthesis of diesters of the related FDCA has been achieved through reaction with alcohol in a carbon dioxide-predominant atmosphere at elevated temperatures and pressures. google.com For instance, reacting FDCA with methanol (B129727) at 180°C yielded a mixture of mono- and dimethyl esters. google.com It is anticipated that similar conditions would be applicable to this compound to produce its diester derivatives.

Table 1: Examples of Esterification Reactions on Related Furan (B31954) Dicarboxylic Acids

| Reactant | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| Furan-2,5-dicarboxylic acid (FDCA) | Methanol, CO₂ (high T, P) | Dimethyl furan-2,5-dicarboxylate (B1257723), Mono-methyl ester | Diesterification / Monoesterification google.com |

| Galactaric acid | Bio-alcohol, Acid catalyst | Furan-2,5-dicarboxylate esters, Furan-2,3-dicarboxylate esters | One-pot dehydration and esterification nih.gov |

This table presents data for structurally related compounds to infer potential reactions for this compound.

Amidation Reactions for Amide Derivatives

The conversion of the carboxylic acid groups of this compound into amide functionalities is a key transformation for introducing new structural and functional diversity. The direct reaction between a carboxylic acid and an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orgmasterorganicchemistry.com

To overcome this, the carboxylic acid group is typically "activated." Common methods include:

Conversion to Acid Chlorides: Reacting the diacid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid groups to more reactive acyl chlorides. masterorganicchemistry.com These intermediates then readily react with primary or secondary amines to form the corresponding amides. uomustansiriyah.edu.iq

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation by activating the carboxylic acid, allowing it to be attacked by the amine. libretexts.orgmasterorganicchemistry.com

A significant challenge is achieving regioselective mono-amidation. Research on the closely related furan-2,5-dicarboxylic acid (FDCA) has demonstrated a successful strategy. researchgate.net By slowly adding a coupling reagent (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate, TBTU) to a solution of FDCA, a mono-activated intermediate is selectively formed, which can then react with various amines to yield mono-amide products in good yields. researchgate.net This approach provides a blueprint for the selective synthesis of mono-amides of this compound.

Table 2: Synthesis of Mono-Amides from Furan-2,5-dicarboxylic Acid (FDCA)

| Amine Reagent | Product Name | Yield |

|---|---|---|

| Benzylamine | 5-(Benzylcarbamoyl)furan-2-carboxylic acid | 71% |

| Diethylamine | 5-(Diethylcarbamoyl)furan-2-carboxylic acid | 77% |

| Piperidine | 5-(Piperidine-1-carbonyl)furan-2-carboxylic acid | 79% |

| Aniline | 5-(Phenylcarbamoyl)furan-2-carboxylic acid | 65% |

Data from a study on the regioselective monoamidation of FDCA, indicating a viable synthetic route for derivatives of this compound. researchgate.net

Nucleophilic Acyl Substitution Reactions at Carboxylic Acid Centers

Esterification and amidation are classic examples of nucleophilic acyl substitution, the cornerstone of carboxylic acid derivative chemistry. masterorganicchemistry.comlibretexts.org The general mechanism involves a two-step addition-elimination process. masterorganicchemistry.compressbooks.pub First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. uomustansiriyah.edu.iqpressbooks.pub Subsequently, the carbonyl group reforms by eliminating the leaving group (in this case, -OH).

However, the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Therefore, direct substitution is inefficient. masterorganicchemistry.com The reaction typically requires either acidic catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, or conversion of the hydroxyl group into a better leaving group. libretexts.org

Common strategies for activating the carboxylic acid include:

Formation of Acid Chlorides: Reaction with thionyl chloride (SOCl₂) converts the -OH group into an acyl chlorosulfite, which is an excellent leaving group. libretexts.org

Formation of Acid Anhydrides: An acid chloride can react with a carboxylate anion to form an acid anhydride (B1165640), which is also more reactive than the parent carboxylic acid. uomustansiriyah.edu.iq

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acid Chlorides > Acid Anhydrides > Esters > Amides > Carboxylates. libretexts.org A more reactive derivative can be readily converted into a less reactive one. pressbooks.pub

Electrophilic Aromatic Substitution on the Phenyl and Furan Rings

Further functionalization of this compound can be achieved via electrophilic aromatic substitution (EAS) on its two aromatic rings. masterorganicchemistry.com

Furan Ring: The furan ring is an electron-rich heterocycle and is significantly more reactive towards electrophiles than benzene (B151609). pearson.com Substitution typically occurs at the C2 and C5 positions, which are alpha to the oxygen atom. pearson.comyoutube.com In the title compound, both of these positions are already substituted. Therefore, further electrophilic attack on the furan ring is expected to be difficult and would likely target the less reactive C3 or C4 positions.

Nitration: Aromatic compounds can be nitrated using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com For sensitive substrates like furans, milder conditions such as nitric acid in trifluoroacetic anhydride are often employed. semanticscholar.orgresearchgate.net The existence of compounds like 5-(3-nitrophenyl)-2-furoic acid demonstrates that nitration on the phenyl ring is a feasible transformation. nih.gov

Halogenation: Direct halogenation of the aromatic rings with reagents like Br₂ and a Lewis acid catalyst would follow the rules of electrophilic substitution. The existence of 5-(3-Chloro-phenyl)-furan-2-carboxylic acid suggests such reactions are possible. scbt.com It is important to distinguish this from the Hell-Volhard-Zelinskii reaction, which causes bromination at the α-carbon of an aliphatic carboxylic acid and is not applicable here. libretexts.org

Chemo-selective Modification Studies

The structural asymmetry of this compound, with two electronically distinct carboxylic acid groups, makes chemo-selective modification a key area of research. The goal is to selectively react one carboxyl group while leaving the other intact.

Strategies to achieve this include:

Exploiting Inherent Reactivity Differences: The carboxylic acid on the furan ring (C2 position) is attached to an electron-rich system, while the one on the phenyl ring is on a more standard aromatic system. This electronic difference may allow for selective reactions under carefully controlled conditions.

Use of Protecting Groups: A common strategy involves protecting one of the functional groups, performing a reaction on the unprotected group, and then removing the protecting group. tue.nl For instance, one could selectively form a mono-ester, convert the remaining carboxylic acid to an amide, and then hydrolyze the ester back to a carboxylic acid if desired.

Controlled Reagent Stoichiometry: As demonstrated in the mono-amidation of FDCA, the slow addition of a limited amount of a coupling reagent can favor the formation of a mono-activated species, leading to selective mono-functionalization. researchgate.net

Research into the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) derivatives also provides insights. By protecting the aldehyde group of HMF as an acetal, the hydroxymethyl group can be selectively oxidized to a carboxylic acid. tue.nltue.nl This principle of using protecting groups to direct reactivity is directly applicable to achieving chemo-selective modifications on difunctional molecules like this compound.

Structural Elucidation and Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-(3-Carboxyphenyl)furan-2-carboxylic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for an unambiguous structural assignment.

While specific experimental data for this compound is not publicly available, the expected spectral features can be reliably predicted based on data from structurally similar compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid and 2-furoic acid. mdpi.comnih.govchemicalbook.com

In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a wealth of information. The acidic protons of the two carboxyl groups are expected to be highly deshielded, typically appearing as broad singlets in the downfield region of the spectrum, often between 10 and 13 ppm. princeton.edulibretexts.org The exact chemical shift can be sensitive to the solvent and concentration due to hydrogen bonding. princeton.edu

The protons on the furan (B31954) and phenyl rings will resonate in the aromatic region of the spectrum. The furan ring protons, being part of a five-membered heterocyclic system, will show distinct chemical shifts and coupling patterns. princeton.edu Similarly, the protons of the meta-substituted benzene (B151609) ring will exhibit a characteristic splitting pattern that allows for their assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Carboxylic Acid (-COOH) | > 12.0 | broad singlet | - |

| Phenyl-H | 7.5 - 8.5 | multiplet | - |

| Furan-H | 7.0 - 7.5 | doublet | ~3.5 |

| Furan-H | 6.5 - 7.0 | doublet | ~3.5 |

Note: This table is predictive and based on analogous structures.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the two carboxylic acid groups are expected to appear in the highly deshielded region of the spectrum, typically between 160 and 185 ppm. libretexts.orgoregonstate.edu The quaternary carbons of the furan and phenyl rings to which the other ring and the carboxylic acid groups are attached will also be found in the downfield aromatic region, often with lower intensity. The protonated carbons of the aromatic rings will appear in the range of approximately 110-140 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 160 - 185 |

| Furan & Phenyl (quaternary) | 130 - 160 |

| Furan & Phenyl (CH) | 110 - 140 |

Note: This table is predictive and based on analogous structures.

To definitively assign each proton and carbon signal and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, confirming the adjacency of the two furan protons and the coupling network within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS)mdpi.com

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound (C₁₂H₈O₅). By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish it from other compounds with the same nominal mass. For instance, in a study of the related 5-(4-nitrophenyl)furan-2-carboxylic acid, HRMS was used to confirm its elemental composition. mdpi.com

The fragmentation pattern observed in the mass spectrum can also provide structural information. Expected fragmentation pathways for this compound would likely involve the loss of the carboxylic acid groups (as COOH or CO₂) and cleavage of the bond between the two aromatic rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysislibretexts.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by features characteristic of carboxylic acids. libretexts.orgorgchemboulder.comspectroscopyonline.com These include:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form. libretexts.orgorgchemboulder.com

An intense C=O (carbonyl) stretching band between 1680 and 1710 cm⁻¹ for the aromatic carboxylic acid. spectroscopyonline.com

A C-O stretching band in the region of 1210-1320 cm⁻¹. spectroscopyonline.com

Raman spectroscopy, which is sensitive to different vibrational modes, would complement the IR data. The C=C stretching vibrations of the aromatic rings would be expected to produce strong signals in the Raman spectrum. ias.ac.in

Table 3: Characteristic IR Absorption Bands for Carboxylic Acids

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 2500-3300 | Strong, very broad |

| C=O stretch | 1680-1710 | Strong |

| C-O stretch | 1210-1320 | Medium |

| O-H bend | 900-960 | Medium, broad |

Source: libretexts.orgorgchemboulder.comspectroscopyonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While no crystal structure has been reported for this compound itself, studies on analogous compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid and 5-(hydroxymethyl)furan-2-carboxylic acid offer valuable insights. mdpi.comnih.gov

Research has shown that 5-phenyl-furan-2-carboxylic acids can be challenging to crystallize due to limited solubility, which can lead to rapid precipitation rather than the ordered growth of a crystal lattice. mdpi.com However, when crystals are obtained, they reveal important details about the solid-state conformation and intermolecular interactions. It is expected that the crystal structure of this compound would feature extensive hydrogen bonding, with the carboxylic acid groups forming dimers or chains with neighboring molecules. mdpi.com Furthermore, π-π stacking interactions between the furan and phenyl rings would likely play a significant role in stabilizing the crystal packing. mdpi.com The dihedral angle between the furan and phenyl rings would be a key structural parameter, indicating the degree of planarity of the molecule in the solid state. mdpi.com

Single-Crystal X-ray Diffraction of the Compound

However, the accidental crystallization of a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, during co-crystallization experiments with a protein target has provided a valuable crystallographic dataset. mdpi.com The analysis of this structure offers a representative model for understanding the solid-state conformation and intermolecular interactions that could be anticipated for this compound.

The single crystal of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained via the sitting-drop vapor diffusion method. mdpi.com Diffraction data were collected at the European Synchrotron Radiation Facility (ESRF) using a focused microbeam, which was crucial for analyzing the small crystal. mdpi.com

The crystallographic analysis revealed a complex network of intermolecular interactions, including strong hydrogen bonds and π-π stacking forces, which are significant in stabilizing the crystal lattice. mdpi.com The presence of a solvent molecule (water) and an ammonium (B1175870) ion in the crystal structure further contributed to an extensive hydrogen-bonding network. mdpi.com Specifically, the carboxyl group of the furan ring and the nitro group of the phenyl ring participate in these interactions. mdpi.com

Table 1: Crystallographic Data for 5-(4-nitrophenyl)furan-2-carboxylic acid (as a representative example)

| Parameter | Value |

| Chemical Formula | C₁₁H₇NO₅ |

| Crystal System | Not Specified |

| Space Group | Not Specified |

| Unit Cell Dimensions | Not Specified |

| Volume | Not Specified |

| Z | Not Specified |

Detailed unit cell parameters for 5-(4-nitrophenyl)furan-2-carboxylic acid were not provided in the source material.

In another related compound, 5-(hydroxymethyl)furan-2-carboxylic acid, the crystal structure was determined to be orthorhombic. nih.gov In this molecule, the furan ring is nearly coplanar with the carboxyl group, and the crystal packing is stabilized by O—H⋯O hydrogen bonds. nih.gov

Table 2: Crystallographic Data for 5-(hydroxymethyl)furan-2-carboxylic acid

| Parameter | Value |

| Chemical Formula | C₆H₆O₄ |

| Crystal System | Orthorhombic |

| a (Å) | 10.838 |

| b (Å) | 7.2601 |

| c (Å) | 15.526 |

| Volume (ų) | 1221.7 |

| Z | 8 |

Co-Crystallization Studies with Biomolecules (e.g., Enzymes) for Ligand-Target Interactions

The study of ligand-target interactions through co-crystallization is a powerful technique to understand the mechanism of action of potential therapeutic agents. 5-Phenyl-furan-2-carboxylic acids have been identified as potential therapeutics that target iron acquisition in mycobacterial species. mdpi.com

In an effort to characterize the molecular interactions between these compounds and their protein target, MbtI from Mycobacterium tuberculosis, co-crystallization experiments were conducted. mdpi.com MbtI is an enzyme involved in the biosynthesis of mycobactin, which is essential for iron acquisition by the bacterium.

During these experiments with 5-(4-nitrophenyl)furan-2-carboxylic acid, a crystal of the ligand itself was unexpectedly obtained instead of the protein-ligand complex. mdpi.com This event, while not yielding the intended co-crystal structure, highlighted the challenges in obtaining such complexes for this class of compounds. The researchers noted that these furan-based inhibitors are intrinsically difficult to crystallize, likely due to their poor solubility. mdpi.com

Despite the absence of a co-crystal structure in this specific instance, the research underscores the approach used to study ligand-target interactions. The goal of such studies is to define the key interactions established by the compound within the active site of the enzyme. mdpi.com For other ligands, similar studies have successfully revealed consistent contact with specific amino acid residues within the target protein's binding site. nih.gov The amino and carboxylic acid groups on related furan compounds are known to be important for forming hydrogen bonds and ionic interactions that can modulate biological activities like enzyme inhibition.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties with high accuracy.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity.

DFT calculations are a standard method for computing these orbital energies. For instance, in studies of other furan (B31954) derivatives, DFT has been used to calculate the HOMO-LUMO gap to understand intramolecular charge transfer. While specific values for 5-(3-Carboxyphenyl)furan-2-carboxylic acid are not present in the available literature, the table below illustrates typical HOMO-LUMO energy values calculated for other related carboxylic acid compounds using DFT methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference Method |

|---|---|---|---|---|

| 3-Hydroxy naphthalene-2-carboxylic acid | -6.062 | -1.758 | 4.304 | DFT/B3LYP |

| 9-Fluorenone-2-carboxylic acid | -7.151 | -3.513 | 3.638 | DFT/B3LYP/6-31G(d,p) |

This table is for illustrative purposes to show the type of data generated from DFT calculations on similar molecules. nih.govgoogle.com

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, significant conformational freedom exists around the single bond connecting the furan and phenyl rings, as well as the orientation of the two carboxylic acid groups.

DFT calculations can map the potential energy surface (PES) by systematically rotating specific dihedral angles. This process identifies the most stable low-energy conformers and the energy barriers that separate them. For example, a study on tetrahydro-2-furoic acid used extensive DFT calculations to identify eight stable conformers within a 10 kJ/mol energy range, arising from different ring puckering and carboxylic group orientations. nih.govresearchgate.net Similarly, research on acetic acid has used quantum mechanics to calculate the energy barrier for rotation of the carboxyl group, finding that solvation can significantly reduce the energy difference between conformers. nih.gov For this compound, such analysis would reveal the preferred relative orientation of the two rings (e.g., planar vs. twisted) and the carboxylic acid groups. In the solid-state crystal structure of a similar molecule, 5-(4-nitrophenyl)furan-2-carboxylic acid, the furan and phenyl rings were found to be nearly coplanar. mdpi.com

Prediction of Spectroscopic Parameters

DFT is also a reliable tool for predicting various spectroscopic properties, which can then be compared with experimental results to confirm a molecule's structure. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts are routinely performed.

In a study on 9-fluorenone-2-carboxylic acid, DFT calculations at the B3LYP/6-31G(d,p) level were used to compute its harmonic vibrational frequencies. google.com The comparison between the calculated and experimental spectra allowed for a reliable assignment of the observed vibrational bands. google.com Likewise, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing further structural validation. google.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This technique allows researchers to observe how a compound moves, flexes, and interacts with its environment over time.

Dynamics of the Compound in Solution or Binding Pockets

MD simulations can model the behavior of this compound in different environments, such as in an aqueous solution or within the confines of a protein's binding pocket. These simulations track the trajectory of the molecule, providing insights into its conformational dynamics. Key parameters such as the Root Mean Square Deviation (RMSD) are monitored to assess the stability of the system over the simulation time.

For example, a 90-nanosecond MD simulation of 5,6-benzocoumarin-3-carboxylic acid, a rigid molecule with one primary rotational freedom, was used to monitor the conformational space it spanned while inside a protein's binding site. lew.ro Analysis of such trajectories reveals how the molecule explores different shapes and orientations, which is crucial for its function and interactions. lew.ro

Ligand-Protein Interaction Simulations

Understanding how a molecule like this compound interacts with biological targets, such as proteins, is a primary goal of computational drug discovery. MD simulations are a cornerstone of this process. Typically, a simulation begins with a docked pose of the ligand in the protein's active site. The MD simulation then refines this interaction, showing how the ligand and protein adapt to each other.

A study on the interaction between 5,6-benzocoumarin-3-carboxylic acid and bovine serum albumin (BSA) provides a clear example of this application. lew.ro The MD trajectory was analyzed to identify and quantify the hydrogen bonds formed between the ligand and specific amino acid residues of the protein. This analysis revealed that the most persistent hydrogen bonds were formed with the residues Tyr410 and Ser488. lew.ro Such simulations can highlight the key interactions responsible for binding affinity and specificity.

| Ligand | Protein | Key Interacting Residues | Interaction Type | Simulation Finding |

|---|---|---|---|---|

| 5,6-Benzocoumarin-3-carboxylic acid | Bovine Serum Albumin (BSA) | Tyr410, Ser488 | Hydrogen Bond | Stable H-bonds identified, with Ser488 interaction becoming frequent after 36 ns. |

This table illustrates the type of data generated from MD simulations of ligand-protein complexes, using a published example. lew.ro

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. Although no specific QSAR models for this compound have been detailed in the reviewed literature, research on related furan derivatives offers valuable insights into the descriptors that are likely to govern its activity.

Studies on various furan-containing molecules have successfully employed QSAR to elucidate the relationship between physicochemical parameters and biological effects, such as antimicrobial or insecticidal activities. nih.govbohrium.com For instance, a QSAR investigation of furan-3-carboxamides highlighted the importance of certain physicochemical parameters in determining their antimicrobial efficacy. nih.gov Another study on diacyl-hydrazine derivatives containing furan rings utilized Density Functional Theory (DFT) to derive quantum chemical descriptors for their QSAR models. bohrium.com This research found that electrostatic and hydrophobic properties were significant contributors to the biological activity of the compounds. bohrium.com

For a hypothetical QSAR model of this compound, the following molecular descriptors would be critical for analysis. These descriptors are calculated based on the compound's structure and are commonly used in QSAR studies of related aromatic and heterocyclic acids. scispace.com

Table 1: Key Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic interactions with biological targets. |

| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the molecule. |

| Steric/3D | Molecular Volume, Surface Area | Relates to how the molecule fits into a receptor or active site. |

| Thermodynamic | LogP (Partition Coefficient) | Indicates the hydrophobicity and potential for membrane permeability. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

This table is a representation of descriptors typically used in QSAR studies and is not based on a specific published QSAR model for this compound.

The development of a robust QSAR model for this compound would involve synthesizing a series of analogues, evaluating their biological activity, calculating a wide range of descriptors, and then using statistical methods to build and validate a predictive model. Such a model could then guide the design of new derivatives with potentially enhanced activity.

Mechanistic Pathway Predictions and Transition State Analysis

Detailed mechanistic pathway predictions and transition state analyses for this compound are not extensively documented in current scientific literature. However, computational methods are frequently used to study the reaction mechanisms of related furan compounds, which can provide a basis for predicting the behavior of this specific molecule.

For example, research into the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has utilized DFT studies to investigate the reactive species involved. mdpi.com These studies suggest that O,C-diprotonated forms of the furan acids act as the reactive electrophilic species in hydroarylation reactions. mdpi.com This indicates that the protonation state and the subsequent electronic structure are key to understanding the reactivity of the furan ring system.

A hypothetical mechanistic study of a reaction involving this compound, such as its synthesis via a Suzuki coupling, would involve the following computational steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products would be optimized to find their lowest energy conformations.

Transition State Search: Computational algorithms would be used to locate the transition state structures connecting reactants to products.

Frequency Calculation: These calculations would be performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to compute thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculation: This analysis would be used to verify that the identified transition state correctly connects the desired reactants and products along the reaction pathway.

The synthesis of a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, involves a Suzuki coupling followed by hydrolysis, a process that is amenable to this type of computational analysis. mdpi.com

Table 2: Hypothetical Computational Analysis of a Reaction Step

| Computational Step | Objective | Expected Outcome for a Hypothetical Reaction |

| Reactant Optimization | Determine the ground state geometry and energy of the starting materials. | Optimized 3D structures and electronic energies of 5-bromofuran-2-carboxylate and (3-carboxyphenyl)boronic acid. |

| Transition State (TS) Search | Locate the highest energy point along the reaction coordinate for a key step (e.g., oxidative addition). | A single imaginary frequency in the vibrational analysis, confirming a true transition state. |

| Product Optimization | Determine the ground state geometry and energy of the final product. | Optimized 3D structure and electronic energy of the coupled product. |

| Energy Profile | Map the energy changes throughout the reaction pathway. | A reaction coordinate diagram showing the activation energy (energy difference between reactants and TS) and the overall reaction energy. |

This table illustrates the typical workflow for a computational mechanistic study and does not represent published data for this compound.

Such computational studies are invaluable for understanding reaction feasibility, predicting potential byproducts, and optimizing reaction conditions for the synthesis of complex molecules like this compound.

Coordination Chemistry and Applications in Advanced Materials Science

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The design and synthesis of MOFs and CPs are pivotal processes that dictate the final properties and potential applications of the materials. The choice of organic ligand, metal center, and synthetic conditions are all critical factors in determining the resulting framework architecture.

While direct studies on 5-(3-Carboxyphenyl)furan-2-carboxylic acid are emerging, its behavior as a ligand can be extrapolated from the well-documented use of similar furan-dicarboxylic acids, most notably 2,5-furandicarboxylic acid (FDCA). FDCA is recognized as a versatile building block for creating novel MOFs. researchgate.net The two carboxylate groups of these ligands can coordinate to metal ions or clusters, forming one-, two-, or three-dimensional structures. researchgate.netrsc.org

The rigid nature of the furan (B31954) ring, combined with the flexible coordination modes of the carboxylate groups, allows for the construction of diverse and stable frameworks. For instance, FDCA has been successfully used to synthesize porous MOFs with various metal nodes, including Cu, Co, Zn, Gd, Dy, and other lanthanides. rsc.orgacs.orgrsc.org The resulting structures can range from dense, non-porous one-dimensional chains to highly porous, interpenetrated 3D frameworks. rsc.orgcreative-biostructure.comacs.org The additional phenyl-carboxylic acid group in this compound offers further potential for creating more complex, higher-dimensional structures and introducing specific functionalities.

The coordination modes of the furan-dicarboxylate linker can be highly variable. In different lanthanide-based CPs, FDCA has been observed to exhibit (μ₂-κO,O:κO,O), (μ₃-κO,O:κO;κO,O), and (μ₄-κO:κO:κO:κO) coordination modes, highlighting its adaptability. rsc.org This versatility is crucial for tailoring the topology and properties of the final material.

Hydrothermal and solvothermal synthesis are the most common techniques for crystallizing MOFs and CPs. researchgate.netnih.gov These methods involve heating a mixture of the metal salt, the organic ligand (in this case, this compound), and a solvent in a sealed container, typically an autoclave, at temperatures ranging from 100°C to 150°C. nih.govgoogle.com

In solvothermal synthesis , an organic solvent such as dimethylformamide (DMF) is used. nih.govcore.ac.uk The process allows for the dissolution of reactants and facilitates the growth of high-quality single crystals suitable for structural analysis. nih.gov For example, several zinc(II)-based CPs using FDCA were synthesized in a DMF solvent at 95°C. nih.gov

Hydrothermal synthesis employs water as the solvent. acs.org This "greener" approach is often preferred for its environmental benefits. researchgate.net The reaction conditions, including temperature, pressure, and reaction time, are critical parameters that influence the final product's crystallinity and structure. For instance, lanthanide-based CPs with FDCA have been successfully assembled via hydrothermal synthesis. rsc.org

| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis |

|---|---|---|

| Solvent | Water | Organic Solvent (e.g., DMF, Ethanol) |

| Typical Temperature | 100°C - 260°C | 120°C - 300°C |

| Pressure | Autogenous (generated by solvent vapor) | Autogenous (generated by solvent vapor) |

| Advantages | Environmentally friendly, low cost, can produce unique phases. | Good solubility for many organic linkers, can produce high-quality crystals. nih.gov |

| Example | Synthesis of lanthanide-FDCA CPs. rsc.org | Synthesis of Zn(II)-FDCA CPs in DMF. nih.gov |

The final architecture of a MOF or CP is profoundly influenced by the choice of the metal center and the introduction of co-ligands.

Metal Centers: The coordination geometry, oxidation state, and ionic radius of the metal ion play a crucial role in determining the structure's dimensionality and topology. researchgate.netnih.gov For example, in the M-MOF-74 series, using different divalent metal ions (like Ni, Co, Fe, Mn, Zn) with the same organic linker results in isostructural frameworks, but with varied properties such as gas affinity. nih.gov In another study, using transition metals like Co(II), Ni(II), Mn(II), and Zn(II) with FDCA led to either 3D interpenetrated frameworks or simple zig-zag chains, depending on the metal. rsc.org Lanthanide ions, with their larger ionic radii and higher coordination numbers, often form frameworks with different topologies and higher connectivity compared to transition metals. rsc.orgnih.gov

Co-ligands: The incorporation of secondary organic linkers, or co-ligands, is a common strategy to modify and control the resulting framework. These co-ligands, often nitrogen-containing molecules like 1,2-bis(4-pyridyl)ethylene (bpe), 1,2-bis(4-pyridyl)ethane (B167288) (bpee), or 2,2′-bipyridine, can bridge metal centers, act as terminal ligands, or mediate crystallization. rsc.orgacs.org For instance, the reaction of transition metals with FDCA in the presence of bpe or bpee resulted in two-fold interpenetrated 3D frameworks, whereas in the absence of these co-ligands, simple 1D chains were formed. rsc.org Similarly, cadmium-FDCA systems produced a variety of structures, from 1D chains to complex 3D polycatenated MOFs, depending on the type of pyridyl co-linker used. acs.org

Structural Characterization of MOFs and CPs

The precise determination of the structure of newly synthesized MOFs and CPs is essential for understanding their properties and potential functions. X-ray diffraction techniques are the cornerstones of this characterization process. rsc.orgrsc.org

Powder X-ray Diffraction (PXRD) is a fundamental and indispensable technique for the analysis of crystalline materials like MOFs. youtube.com It is primarily used to verify the bulk purity of a synthesized sample by comparing the experimental diffraction pattern with a simulated pattern calculated from single-crystal data or with known reference patterns. acs.orgresearchgate.net A good match between the peak positions in the experimental and simulated patterns confirms that the synthesized bulk material corresponds to the desired crystalline phase. youtube.com

PXRD is also crucial for assessing the material's stability after processes like solvent removal or gas loading. acs.org While it is often used for qualitative phase identification, recent advancements allow for ab initio structure solution from PXRD data, which is particularly valuable when single crystals of sufficient quality cannot be grown. rsc.orgnih.gov Furthermore, Rietveld refinement of PXRD data can provide detailed structural information, including lattice parameters. cambridge.org

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful and definitive method for elucidating the three-dimensional atomic arrangement of a crystalline material. creative-biostructure.comrsc.org By diffracting X-rays through a single, high-quality crystal, SC-XRD provides precise information on:

Unit cell parameters and space group symmetry. mdpi.com

Atomic positions , which allows for the determination of exact bond lengths and angles. creative-biostructure.com

Coordination environment of the metal centers and the precise coordination modes of the ligands. rsc.orgcreative-biostructure.com

This detailed structural information is paramount for establishing structure-property relationships. rsc.org For example, SC-XRD analysis of lanthanide-FDCA polymers revealed unprecedented coordination modes for the FDCA ligand and allowed for the topological classification of the complex networks. rsc.org It is the gold standard for confirming the synthesis of a new crystalline coordination polymer. mdpi.com

| Technique | Primary Application | Information Obtained | Sample Requirement |

|---|---|---|---|

| Powder X-ray Diffraction (PXRD) | Phase identification and bulk purity assessment. acs.org | Diffraction pattern (peak positions and intensities), lattice parameters, phase purity. cambridge.org | Microcrystalline powder. rsc.org |

| Single-Crystal X-ray Diffraction (SC-XRD) | Complete 3D structure determination. rsc.org | Atomic coordinates, bond lengths/angles, coordination modes, topology, space group. creative-biostructure.commdpi.com | Single crystal of sufficient size and quality. rsc.org |

Research Applications in Material Science

The versatile nature of the this compound ligand, combining a furan heterocycle with a phenyl ring, makes it a promising component for creating multifunctional materials. Research into analogous systems has demonstrated a range of applications stemming from the interplay between the metal nodes and the organic linkers within the resulting frameworks.

Luminescence Properties of Coordination Compounds

The development of luminescent metal-organic frameworks (LMOFs) is a significant area of materials science, with applications in sensing, lighting, and optical devices. researchwithrutgers.comrsc.org The luminescence in these materials can originate from the organic linker, the metal ion (particularly lanthanides), or from guest molecules encapsulated within the framework pores. rsc.org Coordination compounds built from furan-2,5-dicarboxylic acid, a related linker, have been shown to exhibit interesting photoluminescent properties. acs.orgnih.gov For instance, lanthanide-based MOFs derived from furan-2,5-dicarboxylate (B1257723) can display characteristic sharp emission bands of the metal ions due to an efficient "antenna effect," where the organic linker absorbs light and transfers the energy to the metal center. nih.gov

While the inherent conjugation in the this compound ligand suggests potential for luminescent behavior, detailed studies on the photoluminescence of its specific coordination compounds are not extensively documented in the reviewed scientific literature. Future research could explore the synthesis of LMOFs with this linker, particularly with lanthanide ions, to investigate their emission properties and potential as optical materials.

Chemical Sensing Applications (e.g., detection of specific ions or molecules)

Luminescent MOFs are particularly promising for chemical sensing applications. researchwithrutgers.com The porous nature of these materials allows for the diffusion of analyte molecules into the framework, where they can interact with the metal centers or the organic linkers. These interactions can lead to a detectable change in the luminescence, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength. This response can be highly selective, enabling the detection of specific ions, small molecules, or even explosives. researchwithrutgers.com

Adsorption and Separation Research (e.g., gas adsorption within MOFs)

Metal-organic frameworks are renowned for their high porosity and tunable pore environments, making them exceptional candidates for gas adsorption and separation. nih.gov The chemical nature of the organic linkers and the geometry of the framework can be tailored to create specific binding sites for gas molecules like carbon dioxide or acetylene. nih.gov Recent studies on MOFs based on furan-2,5-dicarboxylic acid have highlighted their potential in the selective adsorption and separation of gas mixtures. researchgate.net

The structure of this compound, with its potential to create frameworks with specific pore sizes and chemical functionalities, suggests that its MOFs could be investigated for gas storage and separation applications. The aromatic rings and oxygen atoms of the furan moiety could provide favorable interaction sites for various gas molecules. Despite this potential, specific experimental data on gas adsorption within MOFs constructed from this ligand is limited in the available research.

Catalytic Activity of Metal-Organic Materials (if applicable to research)

The use of MOFs as catalysts is a rapidly growing field of research. nih.gov MOFs can serve as heterogeneous catalysts, offering advantages such as high surface area, uniform and accessible active sites, and the potential for recyclability. The catalytic activity can arise from the metal nodes, the organic linkers, or from catalytically active species encapsulated within the pores. Furan-based linkers, in particular, are derived from biomass and are of interest in the catalytic conversion of bio-based platform molecules. rsc.orgacs.org For instance, MOFs have been explored as catalysts for the hydrogenation of furfural (B47365). rsc.orgacs.org

Coordination materials synthesized from this compound could potentially exhibit catalytic activity, especially if coordinatively unsaturated metal sites are present in the final structure. nih.gov These sites can act as Lewis acids to catalyze various organic transformations. While the catalytic potential for MOFs from related furan-based linkers is recognized, specific studies detailing the catalytic performance of materials derived from this compound are not prominently featured in the surveyed literature.

Biological and Biochemical Research Applications Non Clinical

Investigation of Molecular Interactions with Biological Targets

Enzyme Inhibition Studies: Focus on MbtI (Salicylate Synthase) from Mycobacterium tuberculosis

5-(3-Carboxyphenyl)furan-2-carboxylic acid has been identified as a member of the 5-phenylfuran-2-carboxylic acid class of MbtI inhibitors. nih.gov While it demonstrates inhibitory activity against the enzyme, it is considered to have a lower potency compared to other analogues within the same class. nih.gov Its primary value in research stems from its unique interaction with the enzyme, which has facilitated a deeper understanding of the enzyme's structural dynamics. nih.gov

In a direct enzymatic assay, the inhibitory effect of this compound was quantified, providing key data for its characterization as an MbtI inhibitor.

Table 1: MbtI Inhibition Data for this compound

| Compound Name | % Residual Activity (RA) | IC₅₀ (µM) | Source |

|---|---|---|---|

| This compound | 55.4 ± 4.5 | >50 | nih.gov |

Data sourced from a 2023 structural study on MbtI-inhibitor complexes.

High-resolution co-crystal structures have provided a clear picture of how this compound binds within the MbtI active site. nih.gov The binding mode is consistent across different protomers of the enzyme. nih.gov

Key interactions include:

The furan's carboxylic moiety forms crucial hydrogen bonds with the side chains of amino acid residues Tyr385 and Arg405 , as well as with the main chain amide of Gly419 . nih.gov

This same carboxylic group coordinates a water molecule, which in turn is bound to Arg405 and Arg417 . nih.gov

The furan (B31954) oxygen atom directly interacts with the guanidine (B92328) group of Arg405 . nih.gov

In related furan-based inhibitors, the two aromatic rings (furan and phenyl) are observed to lie against a hydrophobic wall created by residues such as Ile207, Pro251, Thr361, and Leu404, establishing significant lipophilic interactions. nih.gov Additionally, cation-π interactions between the phenyl ring and the side chain of Lys438 have been noted for other analogues. nih.gov

MbtI is known to exist in two principal conformations, termed "open" and "closed," which are determined by the positioning of two flexible loops near the active site. nih.gov The binding of this compound has been shown to stabilize the enzyme in a "closed" configuration . nih.gov This was a significant finding, as it provided the first complete, high-resolution view of the entire active site pocket with a furan-based inhibitor bound. nih.gov

In the apo (unbound) structure of MbtI, a key loop (residues 323 to 337) is in the "open" state. nih.gov The binding of this compound induces a conformational change that closes this loop over the active site. nih.gov Interestingly, the specific conformation adopted by the enzyme (open or closed) does not appear to directly correlate with the in vitro potency of the inhibitor. For instance, other, more potent inhibitors have been co-crystallized with MbtI in an "open" state, where the flexible loops are not well-defined in the electron density map. nih.gov This suggests considerable plasticity within the active site. researchgate.net

Protein-Ligand Co-crystallization and Structural Analysis

The structural analysis of the MbtI complex with this compound was achieved through protein-ligand co-crystallization, a method where the purified protein is mixed with the ligand before crystallization trials are initiated. nih.govacs.org This approach successfully yielded high-quality crystals of the complex, allowing for detailed X-ray diffraction analysis. nih.gov

The successful co-crystallization was a notable achievement, as furan-based carboxylic acids have been described as being "intrinsically impervious to crystallization." mdpi.com An earlier attempt to co-crystallize MbtI with a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, unexpectedly resulted in crystals of the ligand alone, highlighting the technical challenges involved. mdpi.com The resulting high-resolution structure of the MbtI-5-(3-carboxyphenyl)furan-2-carboxylic acid complex in its closed state serves as a critical framework for future structure-based drug design efforts. nih.gov

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency of lead compounds. For the 5-phenylfuran-2-carboxylic acid series, SAR investigations have been crucial in identifying the structural features required for potent MbtI inhibition. mdpi.com The core scaffold, consisting of a furan-2-carboxylic acid linked to a phenyl ring at the 5-position, is considered the essential pharmacophore. mdpi.com

Impact of Substituent Modifications on Biological Activity

Research has demonstrated that modifications to the substituents on the phenyl ring significantly impact the biological activity against MbtI. mdpi.com The position and nature of these substituents are key determinants of inhibitory potency.

Carboxylic Acid vs. Cyano Group: The parent compound of the series, 5-phenylfuran-2-carboxylic acid, has weak activity. The introduction of a carboxyl group at the meta-position of the phenyl ring, yielding this compound, results in an IC₅₀ value greater than 50 µM. nih.gov In contrast, replacing this with a cyano (CN) group at the same position leads to a significant increase in potency. mdpi.com

Positional Importance: The cyano group is preferred at the meta- (position 3) of the phenyl ring for optimal activity. mdpi.com

Disubstitution: Adding a second substituent can further modulate activity. For example, the introduction of a trifluoromethyl (CF₃) group at position 5 of the phenyl ring, alongside a cyano group at position 3, resulted in a compound with an IC₅₀ of approximately 15 µM and improved antitubercular activity. mdpi.com This modification was designed to explore a previously unexamined site on the phenyl ring while avoiding steric clashes that might occur with adjacent substituents. mdpi.com

The following table summarizes the inhibitory concentrations for several key analogues, illustrating the impact of these modifications.

Table 2: SAR of 5-Phenylfuran-2-carboxylic Acid Derivatives against MbtI

| Compound Name | Phenyl Ring Substituents | IC₅₀ (µM) | Source |

|---|---|---|---|

| This compound | 3-COOH | >50 | nih.gov |

| 5-(3-Cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | 3-CN, 5-CF₃ | ~15 | mdpi.com |

| 5-(3,5-bis(Trifluoromethyl)phenyl)furan-2-carboxylic acid | 3,5-di(CF₃) | ~19 | mdpi.com |

Data compiled from studies on new derivatives targeting MbtI.

These findings underscore the importance of electronic and steric properties of the phenyl ring substituents in the design of potent MbtI inhibitors based on the 5-phenylfuran-2-carboxylic acid scaffold. mdpi.com

Design of Analogues for Enhanced Target Affinity

Research into 5-phenyl-furan-2-carboxylic acid derivatives has identified them as a promising class of potential antitubercular agents that target the salicylate (B1505791) synthase MbtI from Mycobacterium tuberculosis (M. tuberculosis). mdpi.commdpi.com MbtI is a crucial enzyme in the mycobacterial iron acquisition system, making it an attractive target for new drug development as it is absent in human cells. mdpi.com

One study focused on the synthesis and evaluation of a series of furan-based analogues, leading to the identification of 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid as a compound with notable inhibitory activity against MbtI and improved antitubercular effects compared to earlier leads. mdpi.com The strategic placement of cyano (CN) and trifluoromethyl (CF3) groups at the meta-positions of the phenyl ring was found to be beneficial, avoiding steric clashes that could be detrimental to activity. mdpi.com

The following table summarizes the inhibitory activity of some 5-phenyl-furan-2-carboxylic acid analogues against MbtI:

| Compound Name | Phenyl Ring Substituents | MbtI IC50 (µM) |

| 5-(2-cyano-4-(trifluoromethyl)phenyl)furan-2-carboxylic acid | 2-CN, 4-CF3 | ~18 |

| 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid | 2,4-di(CF3) | ~13 |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | 3-CN, 5-CF3 | ~15-33 |

This table is based on data from a study on MbtI inhibitors and showcases the ongoing efforts to enhance target affinity through analogue design. mdpi.com

Cellular-Level Studies (non-human clinical)

The in vitro antimicrobial activity of 5-phenyl-furan-2-carboxylic acid derivatives has been a primary focus of research, particularly against M. tuberculosis. These compounds have emerged as innovative potential therapeutics due to their ability to target iron acquisition in mycobacteria. mdpi.com The essentiality of tryptophan biosynthesis for the in vivo survival of M. tuberculosis has also made enzymes in this pathway attractive targets for new antitubercular agents. nih.gov

In this context, various furan derivatives have been synthesized and evaluated for their antimicrobial properties. For example, 5-aryl-2-furamides have been investigated for their activity against infectious agents like Mycobacterium tuberculosis. pensoft.net While direct data for this compound is limited, the broader class of 5-phenyl-furan-2-carboxylic acids has demonstrated the potential to inhibit mycobacterial growth by targeting essential enzymes. mdpi.com

Bacterial swarming is a form of multicellular behavior that contributes to virulence and biofilm formation. The inhibition of swarming is, therefore, a target for anti-virulence strategies. Halogenated furanones, which share the core furan ring structure, have been shown to inhibit the swarming motility of pathogenic bacteria like Pseudomonas aeruginosa. nih.gov For instance, compounds such as (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) and 5-(dibromomethylene)-2(5H)-furanone (GBr) have demonstrated strong inhibition of swarming at micromolar concentrations. nih.gov

While not specific to this compound, this research on related furan compounds suggests that the furan scaffold can be a key element in molecules designed to interfere with bacterial motility and quorum sensing. nih.govpsu.edu These furanones have been observed to inhibit swarming without necessarily affecting bacterial growth rates, indicating a specific anti-virulence mechanism. psu.edu

The following table presents data on the inhibition of swarming motility in P. aeruginosa by brominated furanones:

| Compound | Concentration (µM) | Inhibition of Swarming |

| C-30 | 50 | Strong |

| GBr | 50 | Strong |

This table is based on findings from research on furanone-mediated inhibition of P. aeruginosa virulence factors. nih.gov

Mechanistic Insights into Biological Processes

The mechanism of action for many furan-2-carboxylic acid derivatives is linked to the inhibition of specific bacterial enzymes. In the case of the antitubercular 5-phenyl-furan-2-carboxylic acids, the primary mechanism is the inhibition of MbtI, which disrupts the synthesis of mycobactins, the siderophores of M. tuberculosis. mdpi.commdpi.com This leads to iron starvation and ultimately inhibits bacterial growth.

For other furan derivatives, different mechanisms have been proposed. For example, some furanones are thought to interfere with quorum sensing systems, which are crucial for regulating virulence and collective behaviors in bacteria. nih.gov In P. aeruginosa, molecular docking studies have suggested that these furanones can bind to the LasR regulator, a key component of the quorum-sensing network. nih.gov

Furthermore, the tryptophan biosynthesis pathway in M. tuberculosis has been identified as a target for other classes of inhibitors, and it is plausible that furan-based compounds could be designed to target enzymes within this pathway. nih.gov The inhibition of DNA gyrase by arylated quinoline (B57606) carboxylic acids is another mechanistic pathway that has been explored for antitubercular drug discovery, highlighting the diverse mechanisms through which carboxylic acid-containing compounds can exert their antimicrobial effects. nih.govmdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Scalability and Sustainability